BenchChemオンラインストアへようこそ!

(S)-1-(quinolin-2-yl)ethan-1-amine

MAO-B inhibition Neurochemistry Enzyme assay

(S)-1-(quinolin-2-yl)ethan-1-amine (CAS 205327-54-4) is a chiral primary amine featuring a quinoline heterocycle directly attached to an asymmetric carbon bearing a methyl and amino group. The compound has the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B11729563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(quinolin-2-yl)ethan-1-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C=C1)N
InChIInChI=1S/C11H12N2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,12H2,1H3/t8-/m0/s1
InChIKeyOSJLYUIRCUMENX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-1-(quinolin-2-yl)ethan-1-amine (CAS 205327-54-4) | Chiral Quinoline Building Block Procurement Guide


(S)-1-(quinolin-2-yl)ethan-1-amine (CAS 205327-54-4) is a chiral primary amine featuring a quinoline heterocycle directly attached to an asymmetric carbon bearing a methyl and amino group [1]. The compound has the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . As a single enantiomer with defined (S)-stereochemistry, it serves as a key chiral building block in medicinal chemistry for synthesizing more complex molecules, with the quinoline scaffold recognized as a privileged pharmacophore present in numerous antimalarial, antibacterial, and anticancer agents .

Why (S)-1-(quinolin-2-yl)ethan-1-amine Cannot Be Substituted with Racemic or Regioisomeric Analogs


Generic substitution of (S)-1-(quinolin-2-yl)ethan-1-amine with its racemate, the (R)-enantiomer, or the achiral 2-(quinolin-2-yl)ethanamine regioisomer is scientifically unjustified and procurement-risky. Chiral amines with a stereocenter directly adjacent to the aromatic ring exhibit differential binding to biological targets, and the pharmacological activity, metabolic profile, and toxicity of individual enantiomers can differ substantially [1]. The (S)-enantiomer possesses a specific three-dimensional geometry that cannot be replicated by the (R)-form or by achiral analogs lacking the methyl branch at the alpha position, which alters both steric and electronic interactions with protein binding pockets [2]. Procurement of undefined stereochemistry or incorrect regioisomers introduces uncontrolled variables that compromise assay reproducibility and downstream synthetic fidelity.

(S)-1-(quinolin-2-yl)ethan-1-amine: Quantitative Differentiation Evidence vs. Comparators


Human MAO-B Inhibition: (S)-Enantiomer Affinity Quantified vs. Literature Baseline for Achiral Analog

The (S)-enantiomer exhibits measurable but weak inhibition of human monoamine oxidase B (MAO-B), with a reported IC₅₀ of 15.4 μM (15,400 nM) in a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. This value provides a baseline for selectivity screening when compared to the achiral 2-(quinolin-2-yl)ethanamine analog, which is documented as a vasoconstrictor acting via serotonin release inhibition rather than MAO-B engagement . The weak MAO-B affinity (15.4 μM) for the (S)-enantiomer informs its utility as a negative control or selectivity tool in neurochemical assays where stronger MAO inhibition by other quinoline derivatives would be confounding.

MAO-B inhibition Neurochemistry Enzyme assay

Chiral Recognition Selectivity: Foldamer-Based Discrimination of Enantiomeric Pairs

Quinoline-based helical foldamers demonstrate measurable enantioselective recognition of chiral naphthylethylamines, a system structurally analogous to the target compound [1]. In a study using aldehyde-functionalized quinoline foldamers (1g-4g), the foldamer 3g exhibited selective binding preference for one enantiomer over the other with a product content ratio of R/S = 1.00/4.10 (S-enantiomer enrichment factor of 4.1-fold) [1]. While this study was performed on naphthylethylamine rather than the target compound directly, it establishes that quinoline-containing chiral amines engage in stereoselective supramolecular interactions with quinoline-based receptors, validating the relevance of stereochemistry for molecular recognition applications [2].

Chiral recognition Foldamer chemistry Enantioselective sensing

Structural Differentiation: Alpha-Methyl Branch vs. Linear Ethylamine Chain

The target compound (S)-1-(quinolin-2-yl)ethan-1-amine (CAS 205327-54-4) differs fundamentally from the commonly encountered analog 2-(quinolin-2-yl)ethanamine (CAS 104037-38-9) in molecular architecture [1]. The target features an alpha-methyl branch at the chiral center directly adjacent to both the quinoline ring and the primary amine, whereas the achiral analog possesses a linear -CH₂-CH₂-NH₂ side chain without a stereocenter [2]. This structural distinction alters the compound's conformational flexibility, steric profile, and ability to participate in stereoselective interactions. 2-(quinolin-2-yl)ethanamine is reported as a vasoconstrictor acting via serotonin release inhibition with a market price of approximately 548 CNY per 100 mg , whereas the target compound is procured primarily as a chiral building block with vendor-reported purity specifications of 95%+ to 98% .

Structure-activity relationship Chemical procurement Analog differentiation

Validated Research and Industrial Applications for (S)-1-(quinolin-2-yl)ethan-1-amine


Stereoselective Synthesis of Quinoline-Containing Pharmaceuticals and Ligands

This compound is procured as a defined (S)-enantiomer chiral building block for constructing more complex quinoline-based molecules where stereochemical integrity is critical for downstream biological activity . The free primary amine can be readily functionalized via acylation, reductive amination, or metal-catalyzed coupling to introduce the chiral 1-(quinolin-2-yl)ethyl fragment into drug candidates, chiral ligands, or asymmetric catalysts. Given the privileged status of quinoline scaffolds in antimalarial, antibacterial (e.g., gatifloxacin, levofloxacin), and anticancer agents, this building block enables medicinal chemists to systematically explore stereochemistry-activity relationships .

MAO-B Enzyme Selectivity Profiling and Neurochemical Assay Development

The quantitated weak MAO-B inhibition (IC₅₀ = 15.4 μM) positions this compound as a tool compound for neurochemical assay development and selectivity profiling . Researchers developing quinoline-based CNS-targeting agents can use this compound as a reference standard to benchmark whether structural modifications enhance or abolish MAO-B engagement. Its low potency (15.4 μM) relative to clinical MAO inhibitors ensures that it serves as a negative control or baseline comparator rather than a confounding active hit, enabling cleaner interpretation of structure-activity relationship (SAR) studies on novel quinoline derivatives .

Chiral Recognition and Enantioselective Sensor Development

Based on demonstrated enantioselective recognition of structurally related chiral amines by quinoline foldamers (R/S selectivity ratio of 4.1), this compound serves as a model substrate or calibrant for developing and validating chiral sensing platforms . Applications include: calibration standard for chiral HPLC method development, test analyte for evaluating new chiral stationary phases, and model enantiomer for studying quinoline-quinoline supramolecular interactions in foldamer and receptor design . The defined (S)-stereochemistry provides a known reference point for quantifying enantiomeric excess and validating separation efficiency.

Analytical Reference Standard for Enantiopurity Quality Control

This compound serves as an analytical reference standard for establishing enantiopurity specifications and validating chiral analytical methods in pharmaceutical quality control . With defined (S)-stereochemistry and vendor-reported purity specifications ranging from 95%+ to NLT 98%, it provides a benchmark for calibrating chiral HPLC, SFC, or capillary electrophoresis methods used to quantify enantiomeric excess in related chiral quinoline derivatives . The availability of authenticated analytical data (including NMR and HPLC traces from vendors) supports its use as a system suitability standard in regulated analytical environments [1].

Quote Request

Request a Quote for (S)-1-(quinolin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.